![molecular formula C11H9FN2O2 B1452285 [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1206997-40-1](/img/structure/B1452285.png)
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a fluorophenyl group in the structure of this compound adds to its unique chemical properties, making it a compound of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-fluorophenylhydrazine with an appropriate acylating agent, followed by cyclization to form the pyrazole ring. One common method involves the use of ethyl acetoacetate as the acylating agent, which reacts with 4-fluorophenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the fluorophenyl ring .
Scientific Research Applications
Chemistry: In chemistry, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug design.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its fluorinated structure imparts unique physical and chemical properties, making it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole-pyrimidine structure and exhibit unique fluorescence properties, making them useful in optical applications.
Uniqueness: The uniqueness of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid lies in its specific structure, which combines the pyrazole ring with a fluorophenyl group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVNRSDDPRFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


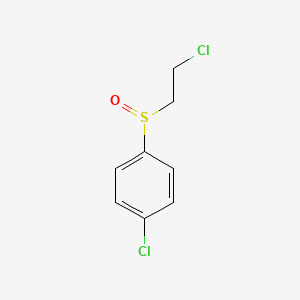

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)
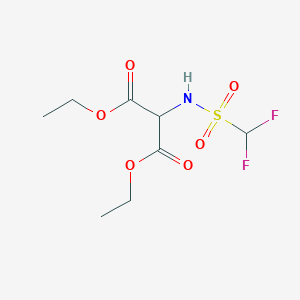

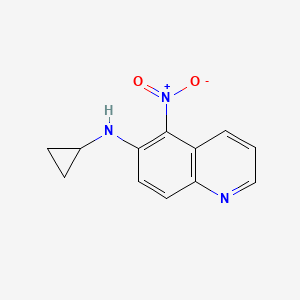
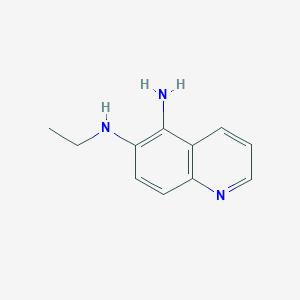
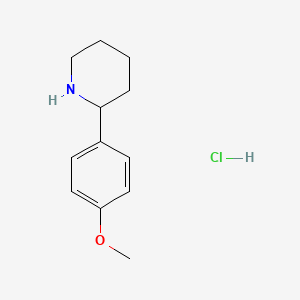

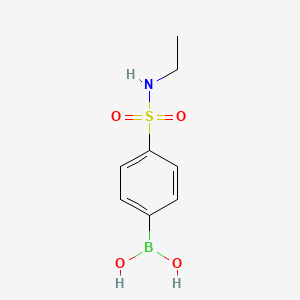
![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)
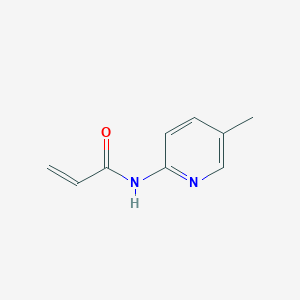
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)
![3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1452225.png)
